molecular formula C16H13ClFN5O B14110269 N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14110269
M. Wt: 345.76 g/mol
InChI Key: XCCPIHONFJWTKQ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a chlorobenzyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a involving an azide and an alkyne.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through an amination reaction using 2-fluoroaniline.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: 2-chlorobenzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biology: It is used in biological assays to investigate its effects on various cellular processes and pathways.

    Industrial Processes: The compound’s reactivity makes it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
  • N-(2-chlorobenzyl)-5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific positioning of the fluorophenyl group, which can influence its reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C16H13ClFN5O

Molecular Weight

345.76 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13ClFN5O/c17-11-6-2-1-5-10(11)9-19-16(24)14-15(22-23-21-14)20-13-8-4-3-7-12(13)18/h1-8H,9H2,(H,19,24)(H2,20,21,22,23)

InChI Key

XCCPIHONFJWTKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F)Cl

Origin of Product

United States

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